Methyl 2,5-dihydrothiophene-3-carboxylate

Physicochemical characterization Solid-state properties Process chemistry

Aromatic thiophene-3-carboxylates lack the oxidative and cycloaddition reactivity required for diversity-oriented synthesis. Methyl 2,5-dihydrothiophene-3-carboxylate solves this with a non-aromatic 2,5-dihydrothiophene core. - Enables controlled oxidation to sulfoxide/sulfone derivatives for downstream diversification. - XLogP3 0.7 & TPSA 51.6 Ų offer superior passive membrane permeability vs. the carboxylic acid analog for cell-based screening. - >95% (GC) purity; refrigerated storage (0-10°C) under inert gas maintains integrity for reproducible results.

Molecular Formula C6H8O2S
Molecular Weight 144.19 g/mol
CAS No. 67488-46-4
Cat. No. B1366425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,5-dihydrothiophene-3-carboxylate
CAS67488-46-4
Molecular FormulaC6H8O2S
Molecular Weight144.19 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CCSC1
InChIInChI=1S/C6H8O2S/c1-8-6(7)5-2-3-9-4-5/h2H,3-4H2,1H3
InChIKeyRDHSPSSFHQGPDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2,5-Dihydrothiophene-3-carboxylate: Chemical & Reactivity Profile


Methyl 2,5-dihydrothiophene-3-carboxylate (CAS 67488-46-4) is a partially saturated, five-membered sulfur-containing heterocyclic ester with the molecular formula C6H8O2S and a molecular weight of 144.19 g/mol . Unlike its fully aromatic thiophene-3-carboxylate analog, it features a reactive, non-aromatic 2,5-dihydrothiophene core that contains a single endocyclic double bond [1]. This structural feature renders the ring susceptible to oxidation to sulfoxides and sulfones, as well as enabling participation in Diels-Alder cycloaddition chemistry as a dienophilic component [2]. The compound is commercially available as a solid with a reported purity of min. 95.0% (GC) , and is primarily utilized as a versatile synthetic intermediate in medicinal chemistry, agrochemical research, and the flavor and fragrance industry .

Methyl 2,5-Dihydrothiophene-3-carboxylate: Why Analogs Cannot Substitute


Substitution of Methyl 2,5-dihydrothiophene-3-carboxylate with its closest chemical analogs—such as its 1,1-dioxide (sulfone), the corresponding carboxylic acid, or the ethyl ester—introduces significant and quantifiable changes in physical state, storage requirements, and chemical reactivity that render generic substitution inappropriate for rigorous synthetic or procurement purposes. The sulfone analog (CAS 67488-50-0) exhibits a melting point nearly 30 °C higher, fundamentally altering its handling and recrystallization behavior . The free carboxylic acid (CAS 98508-62-4) is substantially more polar (ΔXLogP3 ≈ 0.4), which impacts solubility and purification strategy in multi-step syntheses [1]. Furthermore, the non-aromatic dihydrothiophene core enables oxidative diversification pathways that are completely inaccessible to the fully aromatic thiophene-3-carboxylate scaffold, as shown in the synthetic literature [2]. Consequently, each analog occupies a distinct position in chemical space with implications for downstream reactivity, storage logistics, and experimental reproducibility.

Methyl 2,5-Dihydrothiophene-3-carboxylate: Quantitative Comparison Evidence


Melting Point vs. Sulfone Analog

Methyl 2,5-dihydrothiophene-3-carboxylate (CAS 67488-46-4) is a solid at 20 °C with a melting point of 34.0–38.0 °C . Its 1,1-dioxide analog, methyl 3-sulfolene-3-carboxylate (CAS 67488-50-0), exhibits a substantially higher melting point of 63.0–67.0 °C . This nearly 30 °C difference represents a significant divergence in thermal properties that directly impacts recrystallization solvent selection formulation of solid-dosage intermediates.

Physicochemical characterization Solid-state properties Process chemistry

Refrigerated vs. Room Temperature Storage

The target compound requires refrigerated storage at 0–10 °C under inert gas due to its air- and heat-sensitive nature . In contrast, the sulfone analog is stable at room temperature (recommended <15 °C) with no requirement for an inert atmosphere . The ethyl ester analog (CAS 355004-86-3) is a liquid with a higher boiling point (235 °C, computed) , requiring different containment and dispensing infrastructure.

Stability Logistics Procurement

Lipophilicity & TPSA vs. Free Acid

The methyl ester exhibits a computed XLogP3 of 0.7 and a topological polar surface area (TPSA) of 51.6 Ų [1], indicating moderate lipophilicity. The corresponding free carboxylic acid (CAS 98508-62-4) is significantly more polar, with an XLogP3 of 0.3 and a higher TPSA of 62.6 Ų [2]. This difference of ΔXLogP3 ≈ 0.4 and ΔTPSA ≈ 11 Ų suggests that the methyl ester has predictably superior passive membrane permeability, a critical parameter in cell-based assays and early-stage drug discovery campaigns.

Drug design Permeability ADME

Sulfoxide & Sulfone Diversification

The non-aromatic 2,5-dihydrothiophene ring is susceptible to oxidation at the sulfur atom to generate sulfoxide and sulfone derivatives, a transformation that is inaccessible to fully aromatic thiophene-3-carboxylates due to aromatic stabilization [1][2]. The sulfone derivative (CAS 67488-50-0) serves as a masked diene precursor for Diels-Alder cycloadditions, a synthetic strategy widely employed in alkaloid total synthesis [3]. While no single study directly compares oxidation rates across all analogs, the presence of the thioether sulfur in the target compound provides a unique synthetic handle absent in the aromatic scaffold.

Diversification Oxidation Sulfur chemistry

Flavor & Fragrance vs. Sulfone Analog

Methyl 2,5-dihydrothiophene-3-carboxylate is reported to possess a pleasant aroma and is utilized as a flavoring agent in food products and perfumes . In contrast, its 1,1-dioxide analog (CAS 67488-50-0) is not documented for sensory applications and is exclusively employed as a synthetic intermediate . The absence of the polar sulfone group in the target compound likely contributes to enhanced volatility and olfactory properties.

Flavor chemistry Sensory Volatiles

Methyl 2,5-Dihydrothiophene-3-carboxylate: Optimal Applications


Fragment Screening: Balanced Lipophilicity

With an XLogP3 of 0.7 and a moderate TPSA of 51.6 Ų, methyl 2,5-dihydrothiophene-3-carboxylate occupies a favorable lipophilicity range for fragment-based drug discovery [1]. Its enhanced passive membrane permeability relative to the carboxylic acid analog (XLogP3 0.3, TPSA 62.6 Ų) [2] makes it the preferred ester for building screening libraries intended for cell-based phenotypic assays, where intracellular target engagement is required.

Sulfoxide & Sulfone Precursor for Diels-Alder

The thioether sulfur atom in the 2,5-dihydrothiophene ring enables controlled oxidation to sulfoxide and sulfone derivatives, a transformation not available to aromatic thiophene-3-carboxylates [3][4]. The resulting sulfone serves as a masked 1,3-diene precursor for Diels-Alder cycloadditions, a strategy documented in the total synthesis of bioactive alkaloids such as tangutorine [5].

Flavor & Fragrance Aroma R&D

This compound is explicitly documented for use in the flavor and fragrance industry due to its pleasant aroma . The sulfone analog (CAS 67488-50-0) lacks this application, making the target compound uniquely suitable for sensory-directed chemical synthesis in food and perfume product development.

Melt-Processable Intermediate

The melting point of 34–38 °C places this compound in a range amenable to melt-processing techniques, while its requirement for refrigerated storage (0–10 °C) under inert gas necessitates cold-chain logistics planning. For synthetic routes where thermal lability is a concern, the sulfone analog (mp 63–67 °C, room-temperature storage) may be considered, but at the cost of losing the dihydrothiophene scaffold's characteristic reactivity.

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